2,6-dichloro-3-methyl-4-nitrophenol
Description
Overview of Substituted Phenolic Compounds in Environmental and Synthetic Chemistry
Substituted phenolic compounds are a broad and diverse class of molecules that contain a phenol (B47542) moiety. youtube.com They are ubiquitous in nature and are also synthesized for numerous industrial purposes. youtube.comnih.govacs.org In synthetic chemistry, they serve as crucial intermediates and building blocks for the production of pharmaceuticals, polymers, and other complex organic molecules. researchgate.net
From an environmental perspective, substituted phenolic compounds are of significant interest. Many are used as synthetic antioxidants in industrial and commercial products to prolong their shelf life by retarding oxidative reactions. nih.govacs.org Consequently, these compounds and their transformation products can be found in various environmental matrices, including water, sediment, and even indoor dust. nih.govacs.org The study of their environmental fate, including their degradation and the potential formation of harmful byproducts during processes like water treatment, is a major area of research. For instance, the ozonation of phenolic compounds in drinking water can lead to the formation of p-benzoquinones and other potentially genotoxic products. acs.org
Contextualization of Nitrophenol and Halogenated Phenol Derivatives
The introduction of a nitro group onto the phenol ring to form nitrophenols significantly alters the electronic properties of the molecule, generally increasing its acidity compared to phenol itself. shaalaa.com Halogenation, the substitution with halogen atoms like chlorine or bromine, further modifies the compound's reactivity, polarity, and biological activity. egyankosh.ac.inbyjus.com
Halogenated derivatives of phenols are important as intermediates in organic synthesis and as industrial chemicals. egyankosh.ac.in The combination of both nitro and halogen substituents on a phenol ring creates halogenated nitrophenols, a class of compounds with distinct characteristics that are driven by the interplay of the electron-withdrawing effects of both the nitro group and the halogens.
Rationale for Dedicated Research on 2,6-Dichloro-3-methyl-4-nitrophenol
The specific compound this compound (CAS No: 37693-15-5) has become a subject of dedicated research for several key reasons. sigmaaldrich.comguidechem.com Primarily, it serves as a critical intermediate in the synthesis of other molecules of interest. For example, it is used in the preparation of 3,5-Dichloro-2-methyl-benzoquinone, a compound utilized in biological studies to investigate cytotoxicity and oxidative damage in bladder cancer cells. americanchemicalsuppliers.com
Furthermore, research has identified this compound as a chlorination by-product of 3-methyl-4-nitrophenol (B363926). jswe.or.jpkagoshima-u.ac.jp This finding is particularly relevant in the context of water treatment and environmental science, as the formation of such halogenated byproducts during disinfection processes is a significant area of concern. Understanding the formation, fate, and properties of this specific compound is therefore important for environmental risk assessment.
Interdisciplinary Research Landscape for this compound Studies
The study of this compound is not confined to a single discipline. It spans across several fields, highlighting its interdisciplinary importance.
Environmental Chemistry: Research has focused on its identification as a disinfection byproduct in water. jswe.or.jpkagoshima-u.ac.jpjswe-kyusyu.com This involves advanced analytical techniques for detection and structural elucidation.
Synthetic and Medicinal Chemistry: The compound is listed in patents as an intermediate for the synthesis of modulators of the thyroid hormone receptor beta (THR-β), indicating its utility in the development of potential therapeutic agents. google.com
Toxicology: Its role as a precursor to a compound used in cancer cell studies points to its relevance in toxicological and biomedical research. americanchemicalsuppliers.com
This convergence of environmental, synthetic, and biological interest underscores the multifaceted significance of this compound in the scientific community.
Data Tables
The following tables provide a summary of the key properties and research applications of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 37693-15-5 | sigmaaldrich.comguidechem.comsigmaaldrich.com |
| Molecular Formula | C₇H₅Cl₂NO₃ | sigmaaldrich.comguidechem.com |
| Molecular Weight | 222.029 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Synonyms | 2,6-dichloro-4-nitro-m-cresol | guidechem.com |
| pKa (Predicted) | 4.06 ± 0.46 | guidechem.com |
Table 2: Research Applications of this compound
| Research Area | Application | References |
|---|---|---|
| Synthetic Chemistry | Intermediate in the synthesis of 3,5-Dichloro-2-methyl-benzoquinone. | americanchemicalsuppliers.com |
| Medicinal Chemistry | Intermediate in the synthesis of thyroid hormone receptor beta (THR-β) modulators. | google.com |
| Environmental Science | Studied as a chlorination by-product of 3-methyl-4-nitrophenol in water treatment processes. | jswe.or.jpkagoshima-u.ac.jpkagoshima-u.ac.jp |
| Toxicology | Precursor to a compound used to study cytotoxicity and oxidative damage in T24 bladder cancer cells. | americanchemicalsuppliers.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-3-5(10(12)13)2-4(8)7(11)6(3)9/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXNDXIFMLMASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191132 | |
| Record name | 2,6-Dichloro-4-nitro-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37693-15-5 | |
| Record name | 2,6-Dichloro-3-methyl-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37693-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dichloro-3-methyl-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037693155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-4-nitro-m-cresol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-4-nitro-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.740 | |
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| Record name | 2,6-DICHLORO-3-METHYL-4-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ2Z632MLP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Derivatization Approaches for 2,6 Dichloro 3 Methyl 4 Nitrophenol
Established Synthetic Routes for 2,6-Dichloro-3-methyl-4-nitrophenol
The primary established route to this compound involves the direct nitration of a corresponding substituted phenol (B47542). The success of this approach is highly dependent on the availability of the precursor and the ability to control the regioselectivity of the nitration reaction.
A plausible and documented precursor for the synthesis of related compounds is 2,6-dichloro-3-methylphenol (B79884). The synthesis of this precursor can be approached through various methods, including the chlorination of 3-methylphenol (m-cresol). However, controlling the chlorination to achieve the desired 2,6-dichloro isomer is a significant challenge.
Once the 2,6-dichloro-3-methylphenol precursor is obtained, the subsequent nitration is the critical step. The traditional method for nitrating phenols involves the use of a mixture of nitric acid and sulfuric acid. This strong acid mixture generates the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.
A known process for preparing a similar compound, 2,4-dichloro-3-alkyl-6-nitrophenol, involves the chlorination of 1-alkyl-4-nitrobenzenes followed by hydrolysis. However, a more direct approach for the target molecule would be the nitration of 2,6-dichloro-3-methylphenol. A process for preparing 2,6-dichloro-4-nitrophenol (B181596) involves the nitration of 2,6-dichlorophenol (B41786) with a mixture of nitric acid and sulfuric acid. This method, however, is often associated with the formation of by-products. Another patent describes a process for the preparation of 2,6-dichloro-4-nitrophenol by reacting 2,6-dichlorophenol with nitric acid. quickcompany.ingoogle.com
Nitration Reactions in the Synthesis of Halogenated Phenols
The nitration of phenols is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group. In the case of 2,6-dichloro-3-methylphenol, the directing effects of the substituents must be carefully considered. The hydroxyl group strongly directs to the ortho and para positions. The two chlorine atoms are deactivating and ortho-, para-directing, while the methyl group is weakly activating and ortho-, para-directing.
The position para to the hydroxyl group (C4) is the most sterically accessible and is activated by the hydroxyl and methyl groups. Therefore, nitration is expected to occur predominantly at this position.
The reaction is typically carried out by adding the nitrating agent, a mixture of concentrated nitric acid and sulfuric acid, to a solution of the phenol at a controlled temperature. organicchemistrytutor.com The reaction with concentrated nitric acid can lead to the formation of multiple nitrated products, including dinitro and trinitro derivatives. byjus.com The use of dilute nitric acid can favor mononitration. byjus.com
Regioselective Functionalization Strategies
Achieving high regioselectivity in the nitration of substituted phenols is a significant challenge. The distribution of ortho and para isomers is influenced by steric hindrance, the nature of the solvent, and the nitrating agent used. dergipark.org.tr
For 2,6-dichloro-3-methylphenol, the two ortho positions to the hydroxyl group are sterically hindered by the chlorine atoms. This steric hindrance favors nitration at the less hindered para position (C4).
To enhance para-selectivity, various strategies can be employed. One approach is the use of a bulky nitrating agent, which will preferentially attack the less sterically hindered para position. Another strategy involves the use of specific solvent systems that can influence the orientation of the substrate and the attacking electrophile.
A practical approach for the regioselective mono-nitration of phenols utilizes copper(II) nitrate (B79036) trihydrate as the nitrating reagent, which has been shown to provide good yields of mono-nitro substituted phenolic compounds. researchgate.net
Catalyst Systems and Reaction Condition Optimization
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing the formation of by-products. Key parameters to consider include the concentration of the nitrating agent, the reaction temperature, and the reaction time.
Phase-transfer catalysts (PTCs) have been effectively used to promote the nitration of phenols under milder conditions. acs.orgacs.orgnih.gov Tetrabutylammonium bromide (TBAB) has been identified as a particularly effective PTC for the nitration of phenols with dilute nitric acid. acs.orgacs.org The PTC facilitates the transfer of the nitrating species from the aqueous phase to the organic phase where the reaction occurs. This can lead to higher selectivity and yields. The use of ultrasound in conjunction with a phase-transfer catalyst has also been shown to enhance the rate and regioselectivity of phenol nitration. nih.gov
The choice of solvent can also play a significant role. Solvents of low polarity, such as chloroform (B151607) or carbon disulfide, can favor the formation of monobromophenols during halogenation, a related electrophilic substitution reaction. youtube.com A similar effect could be expected in nitration.
Table 1: Catalyst Systems and Conditions for Phenol Nitration
| Catalyst System | Nitrating Agent | Solvent | Temperature | Key Findings | Reference |
| Tetrabutylammonium bromide (TBAB) | Dilute Nitric Acid (6 wt%) | Dichloroethane | Room Temp. | High selectivity for mononitration. | acs.orgacs.org |
| Sodium Bromide (NaBr) | Dilute Nitric Acid | Not specified | Not specified | Reversal of selectivity to p-nitrophenol under sonication. | nih.gov |
| Copper(II) nitrate trihydrate | Self | Acetonitrile (B52724) | Reflux | Efficient and regioselective for mono-nitro phenols. | researchgate.net |
| Ammonium nitrate/Potassium bisulfate | Self | Acetonitrile | Reflux | Regioselective ortho-nitration of various phenols. | dergipark.org.tr |
| Zinc chloride | Tetrachlorosilane/Sodium nitrate | Dichloromethane | Room Temp. | Catalyzed regioselective nitration of aromatic hydrocarbons. | scirp.org |
Novel Synthetic Methodologies and Green Chemistry Principles
In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods, in line with the principles of green chemistry. This includes the use of less hazardous reagents, milder reaction conditions, and the reduction of waste.
Sustainable Synthesis of Substituted Nitrophenols
Sustainable approaches to nitrophenol synthesis aim to replace harsh and hazardous reagents like concentrated sulfuric and nitric acids with greener alternatives. The use of solid acid catalysts, such as zeolites or supported acids, can simplify product separation and catalyst recycling.
The use of tert-butyl nitrite (B80452) has been reported as a safe and chemoselective nitrating agent for phenols, producing preferentially mononitro derivatives under mild conditions. researchgate.netnih.gov This reagent offers high functional group tolerance and is compatible with solid-phase synthesis.
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create more efficient and selective synthetic routes. Enzymes offer unparalleled selectivity under mild conditions, which can be highly beneficial for the synthesis of complex molecules like this compound.
Enzymatic nitration is an emerging field with the potential to provide highly regioselective methods for the synthesis of nitroaromatic compounds. acs.orgjetir.orgresearchgate.netnih.gov Enzymes such as peroxidases and cytochrome P450 monooxygenases have been investigated for their ability to catalyze nitration reactions. jetir.orgnih.gov For instance, horseradish peroxidase (HRP) in a non-aqueous system has been used to study the enzymatic nitration of aromatic compounds. epa.gov These enzymatic methods typically operate under mild pH and temperature conditions, reducing the environmental impact.
While a direct chemo-enzymatic pathway for this compound has not been reported, the principles can be applied. A potential strategy could involve the enzymatic nitration of 2,6-dichloro-3-methylphenol, which could offer superior regioselectivity compared to traditional chemical methods. Further research and development in enzyme engineering could lead to biocatalysts specifically tailored for this transformation.
Synthesis of Analogues and Precursors of this compound
The synthesis of chlorinated and methylated nitrophenols often involves multi-step processes, including chlorination, nitration, and hydrolysis. The specific sequence and reaction conditions are critical in determining the final isomeric product.
The preparation of chlorinated nitrophenols serves as a crucial step in the synthesis of more complex derivatives. The direct chlorination of nitrophenols or the nitration of dichlorophenols are common strategies.
For instance, the synthesis of 2,6-dichloro-4-nitrophenol , an analogue lacking the methyl group, can be achieved through the nitration of 2,6-dichlorophenol using a mixture of nitric acid and sulfuric acid. tandfonline.comquickcompany.in However, this method can lead to the formation of by-products. tandfonline.com An alternative approach involves the sulfonation of 2,6-dichlorophenol, followed by nitration, which can provide the desired product in high yield and purity. tandfonline.com The reaction of 2,6-dichlorophenol with sulfuric acid at elevated temperatures yields 3,5-dichloro-4-hydroxybenzenesulphonic acid, which is then nitrated. tandfonline.com This process avoids the need for organic solvents and intermediate purification steps. tandfonline.com
Another relevant precursor is 2,6-dichloro-4-nitroaniline (B1670479) . This compound is typically synthesized by the chlorination of 4-nitroaniline. prepchem.comgoogle.com The reaction can be carried out using various chlorinating agents, including chlorine gas in acetic acid or a mixture of hydrochloric acid and an oxidizing agent like potassium chlorate (B79027) or hydrogen peroxide. prepchem.comwikipedia.orggoogle.com The temperature and reaction time are crucial parameters to control for achieving high yields and purity. google.com The resulting 2,6-dichloro-4-nitroaniline can be purified by crystallization. prepchem.com
A plausible, though not explicitly documented, route to obtaining this compound would be through the chlorination of 3-methyl-4-nitrophenol (B363926) . The directing effects of the hydroxyl, methyl, and nitro groups would influence the regioselectivity of the chlorination. The hydroxyl group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director, and the nitro group is a meta-director. The positions ortho to the powerful hydroxyl group (positions 2 and 6) would be highly activated towards electrophilic substitution. Therefore, chlorination would be expected to occur at these positions.
Alternatively, a synthetic pathway could commence with 3-methyl-4-nitroaniline . Chlorination of this precursor would likely yield 2,6-dichloro-3-methyl-4-nitroaniline . Subsequently, the amino group could be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This is a standard and well-established method for the synthesis of phenols from anilines. orgsyn.org
The synthesis of an isomer, 2,4-dichloro-3-methyl-6-nitrophenol , has been reported and involves the chlorination of p-nitrotoluene to yield 2,3,6-trichloro-4-nitrotoluene, which is then subjected to hydrolysis with potassium hydroxide (B78521) in the presence of a phase transfer catalyst to give the final product in high yield. tandfonline.comtandfonline.com This highlights the feasibility of chlorination followed by hydrolysis in this class of compounds.
Table 1: Synthesis of Chlorinated Nitrophenol Intermediates
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
|---|
Note: The table is interactive and can be sorted by clicking on the column headers.
While specific derivatization of this compound for mechanistic probing is not documented in the searched literature, the derivatization of related nitrophenols is a common strategy to investigate enzyme inhibition and reaction mechanisms.
For example, 2,6-dichloro-4-nitrophenol has been used as an inhibitor of phenolsulfotransferase (PST), and its sulfated derivative, 2,6-dichloro-4-nitrophenol-sulfate, has been synthesized in vitro for mechanistic studies. nih.gov Such studies help in understanding the competitive or non-competitive nature of inhibition and the role of different substrates. nih.gov
The derivatization of the hydroxyl group of nitrophenols to form ethers or esters can be a valuable tool for probing reaction mechanisms. These derivatives can act as substrates or inhibitors for various enzymes, and studying their interaction provides insights into the enzyme's active site and catalytic mechanism.
No specific research findings on the derivatization of this compound for mechanistic probing were identified in the performed searches.
Advanced Spectroscopic and Structural Elucidation of 2,6 Dichloro 3 Methyl 4 Nitrophenol and Its Adducts
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) spectra, the precise arrangement of atoms within a molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A singlet for the lone aromatic proton (H-5). Its chemical shift would be influenced by the surrounding electron-withdrawing chloro and nitro groups.
A singlet for the methyl group (CH₃) protons, likely appearing in the range of 2.0-2.5 ppm.
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
In a relevant study, the proton transfer complex formed between the closely related 2,6-dichloro-4-nitrophenol (B181596) (DCNP) and the drug 3,4-diaminopyridine (B372788) (3,4-DAP) was analyzed. mdpi.comresearchgate.net The formation of the adduct results in significant changes in the ¹H NMR spectrum, confirming the transfer of the phenolic proton to the pyridine (B92270) ring. mdpi.com The spectrum of this complex shows characteristic signals for the protonated 3,4-diaminopyridinium cation and the DCNP anion. mdpi.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all the carbon atoms in a molecule. For 2,6-dichloro-3-methyl-4-nitrophenol, seven distinct signals would be expected: six for the aromatic ring carbons and one for the methyl carbon. The chemical shifts would be heavily influenced by the substituents:
The carbon bearing the hydroxyl group (C-1) would appear at a characteristic downfield shift.
Carbons bonded to chlorine (C-2, C-6) would also be shifted downfield.
The carbon attached to the nitro group (C-4) would show a significant downfield shift.
The carbons of the methyl group (C-3) and the unsubstituted position (C-5) would have their own characteristic resonances.
The methyl carbon would appear at a typical upfield chemical shift.
Analysis of the adduct of 2,6-dichloro-4-nitrophenol (DCNP) with 3,4-diaminopyridine revealed the ¹³C NMR signals corresponding to both the DCNP anion and the 3,4-diaminopyridinium cation, confirming the structure of the complex. mdpi.com
Advanced NMR Techniques for Structural Confirmation
For complex structures, one-dimensional NMR spectra may not be sufficient for complete assignment. Advanced two-dimensional (2D) NMR techniques are employed for unambiguous structural confirmation. These methods reveal correlations between different nuclei in the molecule. chemicalbook.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C or ¹⁵N. It is invaluable for assigning which proton is attached to which carbon atom.
Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. While of limited use for the single aromatic proton in the target molecule, it is fundamental for mapping out proton-proton networks in more complex structures.
These advanced techniques are essential for confirming the substitution pattern on the aromatic ring and verifying the complete structure of the molecule and its adducts. chemicalbook.com
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational Mode Assignment and Molecular Conformation
The vibrational spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its various functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to make precise assignments of the fundamental vibrational modes. researchgate.netnih.gov
Key expected vibrational modes for this compound include:
O-H Vibrations: A stretching vibration, ν(O-H), typically appears as a broad band in the 3200-3600 cm⁻¹ region. Its position and shape are highly sensitive to hydrogen bonding.
C-H Vibrations: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while methyl C-H stretching occurs just below 3000 cm⁻¹.
NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching vibrations (νs(NO₂) and νas(NO₂)), typically observed around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.
C-C Ring Vibrations: Stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.
C-Cl Vibrations: Carbon-chlorine stretching vibrations, ν(C-Cl), are found in the lower frequency region of the spectrum.
Studies on analogous compounds, such as 2,4-dichloro-6-nitrophenol (B1219690), have utilized FTIR and FT-Raman spectroscopy in conjunction with DFT calculations to perform complete vibrational assignments, providing a reliable framework for interpreting the spectrum of the title compound. researchgate.netnih.gov
Hydrogen Bonding Characterization in Complexes
FTIR spectroscopy is exceptionally powerful for studying hydrogen bonding. The formation of a hydrogen bond, either intramolecularly or intermolecularly in an adduct, leads to predictable shifts in the vibrational frequencies of the involved groups.
A detailed study of the proton transfer complex between 2,6-dichloro-4-nitrophenol (DCNP) and 3,4-diaminopyridine (3,4-DAP) provides a clear example of this application. mdpi.comresearchgate.net
In the free DCNP, a characteristic ν(O-H) band is present.
Upon formation of the complex, this ν(O-H) band disappears, indicating the transfer of the hydroxyl proton to the pyridine.
Concurrently, a new, very broad absorption band appears in the 2500-3200 cm⁻¹ region. This band is attributed to the stretching vibration of the newly formed N⁺-H bond in the protonated 3,4-diaminopyridinium cation, which is involved in strong hydrogen bonding with the phenolate (B1203915) oxygen (N⁺-H···O⁻).
This spectral evidence provides definitive proof of proton transfer and the formation of a strong hydrogen-bonded adduct. mdpi.comresearchgate.net Similar analyses can be applied to other adducts of this compound to characterize the nature and strength of the intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Electronic Transitions
UV-Vis spectrophotometry is a powerful tool for investigating the electronic transitions within a molecule and how they are influenced by the surrounding solvent and chemical interactions.
The UV-Vis absorption spectrum of a compound is dictated by the electronic transitions between molecular orbitals. For nitrophenols, these transitions are typically of the n → π* and π → π* type, involving the non-bonding electrons on the oxygen atoms and the π-electron system of the aromatic ring. The position and intensity of the absorption bands are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. researchgate.net In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the excited state to a different extent than the ground state, leading to a shift in the absorption maximum. For instance, a shift in the emission peak of a molecule corresponds to a change in its microenvironment or solvent. researchgate.net
In solution, this compound can engage in proton transfer reactions, particularly in the presence of proton acceptors. nih.gov This process is often studied using spectrophotometry, as the neutral phenol (B47542) and its corresponding phenolate anion exhibit distinct absorption spectra. The proton transfer reaction between 2,6-dichloro-4-nitrophenol (a related compound) and 2-amino-4-methylpyridine (B118599) has been investigated in various solvents. nih.gov The formation of a proton transfer complex was confirmed, and the formation constant (KPT) was found to be high, indicating a stable complex. nih.gov The study also noted that the formation constant was higher in acetonitrile (B52724) compared to methanol, highlighting the role of the solvent in mediating the proton transfer process. nih.gov
The equilibrium between the neutral and deprotonated forms can be represented as follows:
Where DCNP-H is the neutral this compound and A is a proton acceptor. The position of this equilibrium is influenced by the pKa of the phenol, the basicity of the acceptor, and the properties of the solvent.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com While specific GC-MS data for this compound is not detailed in the search results, predicted GC-MS data for a similar compound, 2,4-dichloro-6-nitrophenol, is available. hmdb.ca For volatile compounds like nitrophenols, GC-MS is a common analytical method. copernicus.org The electron ionization (EI) mass spectrum of 2,6-dichloro-4-nitrophenol shows a molecular ion peak and a series of fragment ions that provide structural information. chemicalbook.com
Table 1: Predicted and Experimental Mass Spectral Data for Dichloronitrophenols
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source of Data |
| 2,6-Dichloro-4-nitrophenol | 207 | 177, 179, 133, 135, 97, 62 | Experimental chemicalbook.com |
| 2,4-Dichloro-6-nitrophenol | 206.949 | Not specified | Predicted hmdb.ca |
Note: The table presents a combination of experimental data for one isomer and predicted data for another, illustrating the type of information obtained from MS analysis.
LC-MS/MS is a highly sensitive and selective technique used for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. shimadzu.comnih.govresearchgate.net In LC-MS/MS, liquid chromatography separates the components of a mixture, which are then ionized and analyzed by tandem mass spectrometry. This technique is particularly useful for detecting and quantifying low levels of phenolic compounds in various matrices. shimadzu.com For instance, a method for the determination of ten different phenols in water was developed using LC/MS/MS with an APCI interface. shimadzu.com Multiple reaction monitoring (MRM) is often employed in LC-MS/MS to enhance selectivity and sensitivity. shimadzu.com This involves selecting a specific precursor ion and monitoring for a specific product ion, which is characteristic of the target analyte.
While a specific LC-MS/MS method for this compound is not described, the techniques applied to other nitrophenols are directly relevant. For example, an LC-MS/MS method was developed for the determination of 2,6-diisobornyl-4-methylphenol in rat plasma, demonstrating the utility of this technique in complex biological samples. nih.gov
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While specific crystallographic data for this compound was not found in the search results, studies on related compounds highlight the insights that can be gained.
The solid-state structure of adducts of nitrophenols can reveal the nature of the interactions between the phenol and other molecules. For example, a solid complex between 2,6-dichloro-4-nitrophenol and 2-amino-4-methylpyridine was synthesized and characterized by elemental analysis, infrared spectroscopy, and ¹H NMR spectroscopy, confirming a 1:1 stoichiometry. nih.gov Such studies are crucial for understanding the supramolecular chemistry of these compounds.
Single-Crystal X-ray Diffraction for Molecular Geometry
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method allows for the precise measurement of unit cell dimensions, bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation and its packing within the crystal lattice.
In a typical experiment, a single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector and analyzed to generate an electron density map, from which the atomic positions can be determined.
For a compound like this compound, this technique would reveal the precise spatial arrangement of the benzene (B151609) ring, the chloro, methyl, nitro, and hydroxyl substituents. It would also elucidate intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing.
Illustrative Crystal Data for a Related Compound: 3-Methyl-4-nitrophenol (B363926)
Due to the absence of published data for this compound, the crystal structure of 3-methyl-4-nitrophenol offers a relevant example of the type of information obtained from single-crystal X-ray diffraction. In the structure of 3-methyl-4-nitrophenol, the nitro group is slightly twisted out of the plane of the benzene ring. tcichemicals.com The crystal structure is stabilized by intermolecular O-H···O hydrogen bonds. tcichemicals.com
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₇NO₃ |
| Formula Weight | 153.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2993 (14) |
| b (Å) | 13.023 (3) |
| c (Å) | 7.4445 (16) |
| β (°) | 91.217 (4) |
| Volume (ų) | 707.5 (2) |
| Z | 4 |
| Temperature (K) | 296 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to analyze the purity of a solid sample. Unlike single-crystal XRD, which requires a well-ordered single crystal, PXRD can be performed on a polycrystalline powder. The sample is irradiated with X-rays, and the diffraction pattern, a plot of intensity versus the diffraction angle 2θ, is recorded. This pattern serves as a unique "fingerprint" for a specific crystalline solid.
For this compound, PXRD would be used to confirm the crystalline nature of a synthesized batch, to identify different polymorphic forms if they exist, and to monitor phase transitions under varying conditions of temperature or pressure.
Illustrative PXRD Data Interpretation for Phenolic Derivatives
In the study of phenolic derivatives, PXRD is crucial for distinguishing between different polymorphs or isomers. For instance, investigations on 2,2′-thiobis(4-methyl-6-tert-butylphenol) and 2,2′-methylenebis(4-methyl-6-tert-butylphenol) showed that while they have similar cell volumes, they crystallize in different systems (monoclinic and orthorhombic, respectively), which is readily identifiable from their distinct powder patterns. guidechem.com The quality of PXRD data can be assessed using a figure of merit (FN), which considers the accuracy of peak positions and the completeness of the pattern. guidechem.com
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 15.02 | 5.90 | 100.0 |
| 24.78 | 3.59 | 85.4 |
| 27.55 | 3.23 | 65.2 |
| 30.21 | 2.96 | 45.7 |
| 32.54 | 2.75 | 30.1 |
Note: This data is for 2,6-dichloro-4-nitroaniline (B1670479) and is presented for illustrative purposes to show a typical PXRD data format.
Neutron Diffraction for Hydrogen Atom Localization in Complexes
Neutron diffraction is a powerful crystallographic technique that is particularly sensitive to the positions of light atoms, especially hydrogen. nih.gov While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction an ideal tool for accurately determining the positions of hydrogen atoms, which is often challenging with X-ray diffraction due to hydrogen's low electron density.
In the context of this compound and its adducts, neutron diffraction would be invaluable for studying hydrogen bonding. It can precisely determine the O-H bond length and the geometry of hydrogen bonds to acceptor atoms in co-crystals or solvates. This information is critical for understanding the nature and strength of these interactions, which play a key role in molecular recognition and crystal engineering.
A study on a phenol-nitroxide radical adduct demonstrated the power of neutron diffraction in providing a structural model for hydrogen atom abstraction. impurity.com This technique allows for the precise localization of the hydrogen atom within the hydrogen bond, clarifying the nature of the interaction. impurity.com
Illustrative Neutron Diffraction Findings
Computational Chemistry and Theoretical Modeling of 2,6 Dichloro 3 Methyl 4 Nitrophenol
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations.researchgate.netbohrium.combldpharm.comsigmaaldrich.comresearchgate.net
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. For 2,6-dichloro-3-methyl-4-nitrophenol, these calculations are instrumental in predicting its geometry, electronic properties, and spectroscopic behavior. Full molecular geometry optimization is often initiated using the B3LYP functional combined with a 6-31+G(d) basis set. qu.edu.qa
Molecular Geometry Optimization and Electronic Structure Analysis
The process of molecular geometry optimization seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted phenols like this compound, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net For instance, a related study on 2,6-dichloro-4-fluoro phenol (B47542) using the B3LYP/6-311+G(d,p) basis set revealed the optimized bond lengths for C-C, C-H, C-O, O-H, C-Cl, and C-F bonds. semanticscholar.org Similar calculations for this compound would elucidate the steric and electronic effects of the chloro, methyl, and nitro substituents on the phenol ring.
The electronic structure analysis provides a detailed picture of the electron distribution within the molecule. The presence of electronegative chlorine and nitro groups, along with the electron-donating methyl group, creates a complex electronic environment in this compound.
Table 1: Representative Optimized Geometric Parameters for a Substituted Phenol (2,6-dichloro-4-fluoro phenol) Calculated by DFT/B3LYP/6-311+G(d,p) (Note: This table is illustrative for a similar compound and actual values for this compound would require specific calculations.)
| Parameter | Bond Length (Å) |
| C-C | 1.38 - 1.40 |
| C-H | 1.08 |
| C-O | 1.36 |
| O-H | 0.96 |
| C-Cl | 1.74 |
| C-F | 1.35 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis.researchgate.netbohrium.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov
For nitrophenols, the HOMO is typically localized on the phenolate (B1203915) moiety, while the LUMO is centered on the nitro group. This distribution facilitates an intramolecular charge transfer from the electron-rich phenol ring to the electron-deficient nitro group. The HOMO-LUMO gap for 4-nitrophenol (B140041), a related compound, has been calculated to be 3.76 eV. researchgate.net In this compound, the presence of two chlorine atoms and a methyl group would further modulate these orbital energies. The HOMO-LUMO analysis helps in understanding the charge transfer that occurs within the molecule. semanticscholar.org
Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Substituted Phenol (Note: This table is illustrative and actual values for this compound would require specific calculations.)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.8 |
| Energy Gap (ΔE) | 3.7 |
Spectroscopic Property Prediction and Validation.sigmaaldrich.com
TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. qu.edu.qa For a proton transfer complex involving 2,6-dichloro-4-nitrophenol (B181596) (a closely related compound), TD-DFT calculations have been used to assign the observed absorption bands to specific electronic transitions, such as the HOMO to LUMO transition. bohrium.comresearchgate.net These theoretical predictions can be benchmarked against experimental UV-Vis absorption spectra to validate the computational model. qu.edu.qa The transformation of a nitrophenol to its corresponding nitrophenolate results in a redshift of the absorption bands. mdpi.com
Quantum Chemical Descriptors and Structure-Reactivity Relationships.semanticscholar.orgmdpi.com
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity. These descriptors are invaluable for establishing structure-reactivity relationships.
Electrophilicity-Based Charge Transfer Analysis.researchgate.net
The global electrophilicity index (ω) is a measure of an electrophile's ability to accept electrons. researchgate.net This index, along with the concept of electrophilicity-based charge transfer (ECT), can be used to analyze the interaction between a molecule and other chemical species. researchgate.net For chlorophenols, it has been shown that they act as electron acceptors when interacting with DNA bases. researchgate.net In the context of this compound, this analysis would be crucial in understanding its potential interactions with biological macromolecules. The charge transfer process is fundamental in many chemical and biological reactions. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping.bohrium.comsigmaaldrich.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map uses a color scale to represent different potential values, where red indicates regions of negative potential (prone to electrophilic attack) and blue indicates regions of positive potential (prone to nucleophilic attack). researchgate.netresearchgate.net
For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. nih.gov In a proton transfer complex involving 2,6-dichloro-4-nitrophenol, the MEP map can illustrate the charge distribution and hydrogen bonding interactions. mdpi.com
Molecular Dynamics and Simulation Studies for Intermolecular Interactions
Computational modeling, particularly molecular dynamics (MD) simulations, provides a powerful lens through which to examine the intricate dance of molecules. These simulations offer a dynamic perspective on the intermolecular interactions of this compound, revealing how it behaves and interacts with its surrounding environment at an atomic level. This understanding is crucial for predicting its environmental fate and biological activity.
Proton Transfer Mechanism Investigation
Proton transfer is a fundamental chemical process that can dramatically alter the properties and reactivity of a molecule. In the case of phenolic compounds like this compound, the transfer of the acidic phenolic proton to a suitable acceptor is a key aspect of its chemistry. While direct molecular dynamics studies on this compound are not extensively documented, significant insights can be drawn from theoretical and experimental studies on the closely related compound, 2,6-dichloro-4-nitrophenol (DCNP).
The acidity of the phenolic proton in DCNP is notably high, a characteristic that is expected to be preserved in its 3-methyl derivative. mdpi.com Studies on DCNP have shown that it readily engages in proton transfer reactions with proton acceptors, such as amines, in various solvents. mdpi.comnih.gov The formation of a proton transfer complex involves an initial hydrogen bond formation, followed by the transfer of the proton from the phenolic oxygen of DCNP to the acceptor molecule. mdpi.com This process results in the formation of a phenolate anion and a protonated acceptor.
Theoretical calculations, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics and mechanism of this process. For instance, in the reaction between DCNP and 3,4-diaminopyridine (B372788), both experimental and theoretical results confirmed the occurrence of proton transfer. mdpi.com The change in the electronic and NMR spectra upon complexation provides clear evidence of this transfer. mdpi.com The addition of a methyl group at the 3-position in this compound is not expected to fundamentally alter this proton transfer capability, although it may subtly influence the acidity and the kinetics of the transfer through electronic and steric effects.
The table below summarizes key observations from a study on the proton transfer complex of DCNP, which can be considered indicative for this compound.
| Parameter | Observation for DCNP Complex | Implication |
| ¹H NMR | Disappearance of the phenolic proton signal. | Confirms the transfer of the proton from the phenol to the acceptor. mdpi.com |
| ¹³C NMR | Significant shifts in the carbon signals of the phenol ring upon complexation. | Indicates a change in the electronic distribution of the ring due to deprotonation. mdpi.com |
| UV-Vis Spectra | Redshift (bathochromic shift) of absorption bands upon complexation. | Consistent with the formation of the phenolate anion. mdpi.com |
These findings underscore the propensity of the 2,6-dichloro-4-nitrophenolic scaffold to act as a potent proton donor. Molecular dynamics simulations could further illuminate the role of solvent molecules in mediating this proton transfer, revealing the step-by-step mechanism of solvent reorganization and its influence on the stability of the resulting ion pair.
Solvation Effects on Molecular Behavior
The interaction of a solute with its surrounding solvent, known as solvation, plays a pivotal role in determining its physical properties, reactivity, and partitioning in the environment. For this compound, understanding its solvation in different media, particularly water, is essential for predicting its environmental transport and bioavailability.
While specific solvation studies on this compound are limited, research on substituted nitrophenols provides valuable insights. The presence of both a hydrophilic nitro group and a hydroxyl group, alongside a lipophilic chlorinated and methylated aromatic ring, gives the molecule an amphiphilic character. The solvation of nitrophenols is a complex interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Computational studies on nitrophenol isomers have shown that the positioning of substituents significantly affects their solvation and, consequently, their partitioning between aqueous and nonpolar phases. cdc.gov For instance, methyl groups located adjacent to the phenolic hydroxyl group can sterically hinder the formation of hydrogen bonds with water molecules, thereby weakening its solvation in the aqueous phase and increasing its affinity for nonpolar environments. cdc.gov This effect is highly relevant for this compound, where the two chlorine atoms and the methyl group flank the phenolic group.
The table below outlines the expected influence of different structural moieties of this compound on its solvation.
| Structural Feature | Expected Influence on Solvation |
| Phenolic -OH group | Can act as a hydrogen bond donor and acceptor, promoting solvation in protic solvents like water. |
| Nitro (-NO₂) group | A polar group that can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor, enhancing aqueous solubility. |
| Chloro (-Cl) atoms | Electron-withdrawing and increase the acidity of the phenol. Their bulkiness can also influence solvent accessibility. |
| Methyl (-CH₃) group | A nonpolar group that can increase lipophilicity. Its position may sterically hinder hydrogen bonding with the adjacent phenolic group. |
Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Insights in Environmental Processes
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological or environmental activity. For a substance like this compound, QSAR can provide valuable predictions about its environmental fate and potential toxicity, offering a cost-effective and ethical alternative to extensive experimental testing.
The environmental processes of concern for substituted phenols include their persistence, bioaccumulation, and toxicity to aquatic organisms. The structural features of this compound—the nitro group, chlorine atoms, and methyl group—all contribute to its likely environmental profile.
QSAR studies on nitroaromatic compounds, including nitrophenols, have identified several key molecular descriptors that influence their toxicity. nih.gov These descriptors often relate to the compound's hydrophobicity, electronic properties, and steric factors.
The following table details the likely contribution of the structural features of this compound to its environmental activity, based on established QSAR principles for related compounds.
| Structural Feature | Associated Molecular Descriptors | Predicted Impact on Environmental Processes |
| Nitro (-NO₂) group | High electron affinity, contributes to the LUMO (Lowest Unoccupied Molecular Orbital) energy. | Can undergo metabolic reduction, potentially leading to the formation of reactive intermediates and contributing to toxicity. nih.gov |
| Chloro (-Cl) atoms | Increase in molecular weight and hydrophobicity (log Kow). | Can enhance bioaccumulation potential and persistence in the environment. |
| Methyl (-CH₃) group | Increases hydrophobicity. | Further contributes to the tendency of the molecule to partition into fatty tissues of organisms. |
| Phenolic -OH group | Acidity (pKa). | The degree of ionization at a given pH will affect its solubility, bioavailability, and interaction with biological membranes. |
QSAR models for the toxicity of phenols to aquatic organisms often show a correlation with hydrophobicity (log Kow) and electronic parameters such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO). nih.gov The presence of electron-withdrawing groups like nitro and chloro substituents generally increases the toxicity of phenols. The specific substitution pattern on the aromatic ring is also crucial in determining the mode of toxic action.
By applying QSAR models developed for substituted phenols, it is possible to estimate the ecotoxicity of this compound to various environmental species, such as algae and daphnia. These predictions, while requiring experimental validation, are invaluable for initial risk assessment and for prioritizing chemicals for further investigation. The insights gained from QSAR can help to understand the mechanistic basis of its environmental impact, for instance, whether its toxicity is primarily due to non-specific narcosis or a more specific mode of action related to its chemical reactivity.
Environmental Occurrence, Fate, and Transport of 2,6 Dichloro 3 Methyl 4 Nitrophenol
Sources and Pathways of Introduction into the Environment
While direct evidence of the widespread environmental presence of 2,6-dichloro-3-methyl-4-nitrophenol is limited, its structural characteristics suggest several potential pathways for its introduction into various environmental compartments. These pathways include industrial activities, formation as a disinfection byproduct, and as a transformation product of certain pesticides.
Substituted nitrophenols are utilized as intermediates in the synthesis of a variety of commercial products, including dyes, pigments, pharmaceuticals, and pesticides. cdc.gov Although specific manufacturing processes for this compound are not extensively detailed in publicly available literature, patents for structurally similar compounds, such as 2,4-dichloro-3-alkyl-6-nitrophenols, indicate that their production involves the chlorination and nitration of precursor molecules. google.com Such industrial processes could potentially release the target compound or its precursors into the environment through wastewater effluents or other waste streams. The production of 2,6-dichloro-4-aminophenol from 2,6-dichloro-4-nitrophenol (B181596) further confirms the industrial relevance of this chemical family.
The chlorination of drinking water and wastewater is a common disinfection practice that can lead to the formation of various disinfection byproducts (DBPs). researchgate.net Nitrophenolic compounds have been identified as emerging DBPs of concern. researchgate.net While the formation of this compound as a DBP has not been specifically documented in available research, the formation of other chlorinated nitrophenols, such as 2,6-dichloro-4-nitrophenol, has been observed during the chlorination of water containing 4-nitrophenol (B140041). mdpi.comresearchgate.net It is plausible that if 3-methyl-4-nitrophenol (B363926), a known degradation product of some pesticides, is present in water sources undergoing chlorination, it could be transformed into this compound.
Certain pesticides can degrade in the environment to form various transformation products. One notable example is the organophosphate insecticide fenitrothion, which is known to break down into 3-methyl-4-nitrophenol. Should this degradation product enter aquatic systems that are subsequently treated with chlorine for disinfection, there is a potential for the formation of chlorinated derivatives, including this compound.
Environmental Distribution and Partitioning Behavior
The distribution of a chemical in the environment is governed by its physical and chemical properties, which determine its partitioning between different environmental compartments such as water, soil, and sediment.
The extent to which a chemical adsorbs to soil and sediment is a critical factor in its environmental mobility and bioavailability. This property is often quantified by the soil adsorption coefficient (Koc), which is normalized to the organic carbon content of the soil or sediment. chemsafetypro.com A high Koc value indicates strong adsorption and limited mobility, whereas a low Koc value suggests greater mobility in the environment. ucanr.edu
The partitioning of a compound between water and sediment or between water and the organic carbon fraction of sediment is a key process influencing its environmental fate. nih.gov For nitrophenols, this partitioning is not only dependent on the compound's intrinsic properties but also on environmental factors like pH. cdc.gov
Studies on other nitrophenol isomers, such as p-nitrophenol and its dimethyl derivatives, have shown that structural differences can significantly affect their partitioning between water and nonpolar organic phases. nih.gov For instance, the presence and position of methyl groups can alter the compound's affinity for the aqueous versus the organic phase. nih.gov While direct partitioning data for this compound is lacking, it is expected that its behavior would be influenced by its dichlorination, methylation, and nitration pattern, as well as the organic carbon content of the sediment and the pH of the water. cdc.govusgs.gov The partitioning of halogenated phenols in aquatic environments is a complex process that dictates their distribution and potential impact on aquatic ecosystems. nih.gov
Environmental Persistence and Bioavailability Considerations
The environmental persistence of a chemical is determined by its resistance to degradation processes, while its bioavailability is influenced by its physical and chemical properties that govern its uptake by organisms. For this compound, these factors are largely dictated by the presence of chlorine, nitro, and methyl functional groups on the phenol (B47542) ring.
The combination of chlorine and a nitro group on an aromatic ring generally increases a compound's recalcitrance to degradation. The electron-withdrawing nature of these substituents can make the compound less susceptible to microbial attack. However, studies on related compounds suggest that biodegradation is possible. For instance, research on 3-methyl-4-nitrophenol, a primary breakdown product of the insecticide fenitrothion, has shown that it can be degraded by various bacterial strains, such as Burkholderia sp. frontiersin.org In these degradation pathways, the nitro group is typically reduced, or the aromatic ring is cleaved.
Similarly, studies on the microbial degradation of 2,6-dichloro-4-nitrophenol have demonstrated that certain bacteria can utilize it as a carbon source, breaking it down into less complex molecules. This suggests that the dichloro- structure, while contributing to persistence, does not entirely prevent microbial degradation. It is therefore plausible that this compound could also be subject to microbial degradation, although likely at a slower rate than less substituted phenols.
The bioavailability of this compound in soil and aquatic environments is expected to be influenced by its water solubility and its tendency to sorb to organic matter and soil particles. While specific data for this compound is lacking, related chlorinated nitrophenols generally have low water solubility. For example, 2,6-dichloro-4-nitrophenol is described as being poorly soluble in water but soluble in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com This low water solubility would limit its concentration in the aqueous phase of soil and sediment, thereby reducing its immediate bioavailability to many aquatic organisms.
Table 1: Predicted Physicochemical Properties of Structurally Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility | LogP (Octanol-Water Partition Coefficient) |
| 2,6-dichloro-4-nitrophenol | 208.00 sigmaaldrich.com | 285.2 (Predicted) chemicalbook.com | Poorly soluble solubilityofthings.com | 3.14 (Predicted) |
| 3-methyl-4-nitrophenol | 153.14 | 125-128 (Melting Point) | - | 2.51 (Predicted) |
| This compound | 222.03 | - | - | - |
Note: Experimental data for this compound is limited. The data presented for related compounds is to provide an indication of expected properties.
Transport Mechanisms in Aquatic and Terrestrial Systems
The transport of this compound in the environment will be governed by its physicochemical properties, particularly its water solubility, vapor pressure, and sorption characteristics.
In terrestrial systems, the primary transport mechanism is expected to be leaching through the soil column. However, the anticipated low water solubility and moderate to high octanol-water partition coefficient (LogP) suggest that this compound would have a strong tendency to adsorb to soil organic matter. A higher LogP value is generally correlated with stronger sorption to soil and sediment, which would retard its movement through the soil profile and limit its potential to contaminate groundwater. The presence of chlorine and methyl groups on the phenol ring likely contributes to its lipophilicity, favoring partitioning into the organic phase of soil.
The mobility of the compound could also be influenced by soil pH. As a phenolic compound, its acidity (pKa) will determine the extent of its ionization in the soil solution. At pH values above its pKa, the compound will exist in its more water-soluble anionic form, which could increase its mobility. Conversely, at pH values below its pKa, it will be in its neutral, less soluble form, favoring sorption.
In aquatic systems, the transport of this compound would be influenced by its solubility and its partitioning between the water column and sediment. Due to its expected low water solubility, a significant fraction of the compound entering an aquatic environment would likely adsorb to suspended particles and eventually settle into the sediment. This would make the sediment a potential long-term sink for this compound.
Volatilization from water surfaces is another potential transport pathway. However, for phenolic compounds, this is generally not a major process, especially for those with lower vapor pressures. The transport of this compound via atmospheric deposition could occur if it is released into the air, but its relatively low volatility would likely limit long-range atmospheric transport.
Environmental Transformation and Degradation Pathways of 2,6 Dichloro 3 Methyl 4 Nitrophenol
Microbial Biodegradation Mechanisms
The biodegradation of 2,6-DCNP, a compound previously considered highly resistant to microbial attack due to the presence of two chlorine atoms on its aromatic ring, has been a subject of recent scientific investigation. scirp.org
Initial attempts to isolate microorganisms capable of using 2,6-DCNP as a sole carbon source were challenging. scirp.org However, a previously isolated bacterium, Cupriavidus sp. strain CNP-8 , was identified as the first known microorganism capable of utilizing 2,6-DCNP. scirp.orgscirp.org This strain was originally isolated from pesticide-contaminated soil and was known to degrade other halogenated nitrophenols. semanticscholar.orgrsc.org
Strain CNP-8 can utilize 2,6-DCNP as its sole source of carbon, nitrogen, and energy. semanticscholar.org During its growth on 2,6-DCNP, the bacterium completely degrades the compound within approximately 35 hours, accompanied by a gradual increase in cell density and the release of nitrite (B80452) and chloride ions into the medium. scirp.org The stoichiometric release of two chloride ions per molecule of 2,6-DCNP confirms the complete dechlorination of the compound by this strain. scirp.org The ability of Cupriavidus sp. CNP-8 to also degrade other chlorinated nitrophenols, such as 2-chloro-4-nitrophenol (B164951) (2C4NP) and 2-chloro-5-nitrophenol (B15424) (2C5NP), highlights its potential for bioremediation of environments contaminated with multiple related pollutants. semanticscholar.orgscirp.org
The biodegradation of 2,6-DCNP by Cupriavidus sp. strain CNP-8 proceeds through an oxidative pathway initiated by the removal of the nitro group. scirp.org The key intermediate in this pathway has been identified as 6-chlorohydroxyquinol . scirp.org
The proposed catabolic pathway is as follows:
Oxidative Denitration: The process begins with an oxidative attack on the 2,6-DCNP molecule.
Formation of 6-chlorohydroxyquinol: The initial enzymatic reaction converts 2,6-DCNP directly to 6-chlorohydroxyquinol. scirp.org This step involves the removal of the nitro group and one of the chlorine atoms.
Ring Cleavage: Subsequent enzymatic action leads to the cleavage of the aromatic ring of 6-chlorohydroxyquinol, which is a common strategy in the degradation of aromatic compounds.
This pathway is distinct from some other nitrophenol degradation routes and demonstrates a specific adaptation by the microorganism to handle this di-halogenated aromatic compound.
The key enzymatic system responsible for the initial step in 2,6-DCNP degradation by Cupriavidus sp. CNP-8 is a FAD-dependent two-component monooxygenase , designated HnpAB . scirp.orgscirp.org This enzyme system is composed of two proteins:
HnpA: The oxygenase component that catalyzes the conversion of 2,6-DCNP.
HnpB: A flavin reductase that provides the necessary reduced flavin (FADH₂) for the monooxygenase reaction. nih.gov
Enzymatic assays have confirmed that the purified HnpAB enzyme converts 2,6-DCNP to 6-chlorohydroxyquinol. scirp.org This monooxygenase is also involved in the degradation of the brominated analogue, 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP), where it catalyzes sequential denitration and debromination to form 6-bromohydroxyquinol. nih.gov Following the initial conversion, a dioxygenase , HnpC (a 6-bromohydroxyquinol 1,2-dioxygenase), is proposed to be responsible for the subsequent ring-cleavage of the intermediate. nih.gov
The genetic foundation for the degradation of 2,6-DCNP in Cupriavidus sp. strain CNP-8 is located within a specific gene cluster known as the hnp gene cluster (GenBank accession number: MH271067). semanticscholar.orgscirp.org Real-time quantitative PCR and gene knockout experiments have confirmed that this gene cluster is essential for the catabolism of 2,6-DCNP. scirp.orgscirp.org
The hnp gene cluster encodes the necessary enzymes for the degradation pathway, including the HnpA and HnpB components of the two-component monooxygenase. scirp.orgnih.gov Gene knockout studies have demonstrated that the hnpA gene is indispensable for the growth of strain CNP-8 on 2,6-DCNP. scirp.org Interestingly, phylogenetic analysis suggests that the hnp gene cluster likely evolved from gene clusters involved in the catabolism of chlorophenols rather than nitrophenols, indicating an evolutionary adaptation of the bacterium to degrade these synthetic compounds. scirp.org
The biodegradation of 2,6-DCNP by Cupriavidus sp. strain CNP-8 follows the Haldane inhibition model, which is common for substrates that become inhibitory at higher concentrations. nih.gov The degradation rate is significantly influenced by the initial concentration of the substrate. scirp.org
Strain CNP-8 can completely degrade 0.4 mM of 2,6-DCNP within 35 hours. scirp.org However, as the concentration increases, the degradation time extends, and concentrations above 1.0 mM become inhibitory to bacterial growth. scirp.org The degradation rate of 2,6-DCNP is notably slower compared to its mono-chlorinated analogues, which is attributed to the higher toxicity and recalcitrance conferred by the additional chlorine atom on the aromatic ring. semanticscholar.orgscirp.org
| Compound | Max. Specific Growth Rate (μmax) | Half-Saturation Constant (Ks) | Inhibition Constant (Ki) | Max. Degradation Concentration |
|---|---|---|---|---|
| 2,6-Dichloro-4-nitrophenol (B181596) (2,6-DCNP) | 0.124 h-1scirp.org | 0.038 mM scirp.org | 0.42 mM scirp.org | < 1.0 mM scirp.org |
| 2,6-Dibromo-4-nitrophenol (2,6-DBNP) | 0.096 h-1nih.gov | 0.05 mM nih.gov | 0.31 mM nih.gov | 0.7 mM nih.gov |
Photochemical Degradation Processes
While microbial degradation represents a key pathway, photochemical processes also contribute to the environmental transformation of chlorinated nitrophenols. Direct photolysis of these compounds can occur under UV irradiation. Studies on analogous compounds like 2,4-dichloro-6-nitrophenol (B1219690) (DCNP) and 2,6-dichlorophenol (B41786) (2,6-DCP) provide insight into potential photochemical pathways.
The photolysis of DCNP is influenced by the pH of the solution, with the anionic form of the molecule being more photoreactive due to a higher molar absorption coefficient and quantum yield. nih.gov The process can be inhibited by the presence of natural organic matter, which acts as a light screen. nih.gov Photolysis generates a variety of intermediates through mechanisms such as photoreduction, photonucleophilic substitution, and photoionization. nih.gov
Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO₂) under UV light, have been shown to effectively degrade 2,6-DCP. scirp.orgscirp.org In this process, UV irradiation of the TiO₂ catalyst generates highly reactive hydroxyl radicals, which are non-selective oxidants capable of breaking down the pollutant into simpler, less toxic substances like CO₂ and H₂O. scirp.org The efficiency of this process is dependent on factors such as catalyst dose, pH, and the initial concentration of the substrate. scirp.orgscirp.org For instance, the maximum degradation of 2,6-DCP was achieved at an acidic pH of 4 with a TiO₂ dose of 1.25 g/L. scirp.org
Direct Photolysis Mechanisms
Direct photolysis is a significant abiotic degradation process for many organic pollutants in the aquatic environment. This process occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical reaction. For nitrophenolic compounds, direct photolysis can proceed through the excitation of the molecule by absorbing sunlight, particularly UV radiation. nih.gov This can lead to bond scission, cyclization, or rearrangement. nih.gov
For compounds structurally similar to 2,6-dichloro-3-methyl-4-nitrophenol, such as p-nitrophenol, photolysis can lead to photo-ionization, producing a radical cation and a hydrated electron. nih.gov The radical cation can then deprotonate to form a phenoxyl radical, which can react with oxygen, initiating the breakdown of the aromatic ring. nih.gov The presence of chlorine atoms on the ring, as in this compound, can influence the photolysis rate and mechanism. For instance, irradiation of chlorsulfuron (B1668881) at 280 nm, which excites the benzene (B151609) moiety, has been shown to cause dechlorination. nih.gov Therefore, it is plausible that direct photolysis of this compound could involve the cleavage of the carbon-chlorine bonds or the transformation of the nitro group.
Photosensitized Reactions
In natural waters, indirect photolysis, or photosensitized reactions, often play a more significant role in the degradation of organic pollutants than direct photolysis. This process involves dissolved organic matter (DOM), which absorbs sunlight and transfers the energy to the pollutant molecule or generates reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov
For halogenated nitrophenols, reactions with these photochemically produced transients are crucial degradation pathways. The rate of these reactions is dependent on the concentration and nature of the photosensitizers present in the water. Studies on related compounds suggest that both •OH and ¹O₂ can contribute significantly to their phototransformation. The prevalence of each reactive species' contribution can depend on the water chemistry, with •OH being more dominant in organic-poor waters and ¹O₂ in organic-rich waters.
Chemical and Electrochemical Degradation Processes
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize persistent organic pollutants. Common AOPs include Fenton (Fe²⁺/H₂O₂), photo-Fenton (Fe²⁺/H₂O₂/UV), and UV/H₂O₂ processes. tandfonline.comnih.gov
The degradation of chlorinated nitrophenols by AOPs has been shown to be effective. For instance, the Fenton process has been successfully used to oxidize 2,4-dichlorophenol (B122985) (2,4-DCP), with the optimal pH for this reaction being acidic, around 3.5. tandfonline.comtandfonline.com The degradation of 4-chloro-2-nitrophenol (B165678) has been compared across various AOPs, with the degradation trend following the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.gov This indicates that the combination of UV light with Fenton's reagent is particularly efficient for the degradation of such compounds. nih.gov It is therefore expected that AOPs would be effective in degrading this compound, likely through hydroxylation of the aromatic ring and subsequent ring cleavage.
Reduction and Dechlorination Mechanisms
Reductive degradation pathways are also significant for halogenated nitroaromatic compounds. These processes often involve the reduction of the nitro group and/or the removal of halogen substituents (dechlorination). A common method for achieving this is the use of zero-valent iron (ZVI). researchgate.netdeswater.com
ZVI can act as an electron donor, facilitating the reduction of the nitro group to an amino group. researchgate.net For p-nitrophenol, ZVI has been shown to be an effective reductant. researchgate.netnih.gov In the case of halogenated compounds, ZVI can also promote reductive dechlorination, where a halogen atom is replaced by a hydrogen atom. nih.gov This process is crucial as it often leads to a significant decrease in the toxicity of the compound. The efficiency of ZVI can be enhanced by modifying it with other materials, such as carbon quantum dots or by using it in combination with a weak magnetic field. researchgate.netrsc.org It is plausible that this compound could undergo a stepwise reduction, involving the transformation of the nitro group and the sequential removal of the chlorine atoms.
Formation of Chlorinated Byproducts
The degradation of chlorinated aromatic compounds does not always lead directly to complete mineralization. In many cases, a series of chlorinated byproducts are formed. For example, during the chlorination of 4-nitrophenol (B140041), chlorinated intermediates such as 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol have been identified. mdpi.com Further reactions can lead to the formation of other chlorinated species, including trichloronitromethane (TCNM). mdpi.com
Similarly, the degradation of 2-chlorophenol (B165306) using sulfate (B86663) radical-based AOPs in the presence of nitrite can lead to the formation of 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol. nih.gov These chlorinated byproducts can sometimes be more toxic than the parent compound. nih.govnih.gov Therefore, a complete understanding of the degradation of this compound must include the identification and fate of its potential chlorinated intermediates. The presence of the methyl group might also influence the types of byproducts formed.
Comparative Analysis of Degradation Routes for Halogenated Nitrophenols
The degradation pathways of halogenated nitrophenols are diverse and depend on the specific structure of the compound and the environmental conditions. A comparative analysis reveals several key trends.
The position and number of halogen and nitro groups significantly influence the reactivity and degradation pathways. For instance, the degradation rates of different chlorinated nitrophenols can vary significantly under the same AOP treatment. nih.gov The presence of multiple chlorine atoms, as in this compound, may increase its recalcitrance compared to monochlorinated nitrophenols. nih.gov
A comparison of different AOPs for the degradation of 4-chloro-2-nitrophenol showed that UV/Fenton was the most effective for partial mineralization. nih.gov However, other factors such as cost and the formation of toxic byproducts must also be considered. For example, while UV/chlorine processes can be highly effective, they may lead to the formation of more toxic chlorinated transformation products compared to UV/H₂O₂ or UV/persulfate processes. elsevierpure.com
Fungal degradation has also been explored as a sustainable remediation option for halogenated nitrophenols, with some fungi showing high degradation efficiency for compounds like 2-chloro-4-nitrophenol. mdpi.com
Reductive pathways using ZVI have been shown to be effective for both nitro group reduction and dechlorination. researchgate.netorganic-chemistry.org The selectivity of these reactions can be influenced by the specific conditions and the presence of catalysts. organic-chemistry.org
The following table provides a comparative overview of the degradation efficiencies of various halogenated phenols under different degradation processes, based on available literature for similar compounds.
| Compound | Degradation Process | Efficiency | Reference |
| 2,4-Dichlorophenol | Fenton's Reagent (pH 3.5) | High | tandfonline.com |
| 4-Chloro-2-nitrophenol | UV/Fenton | Most effective among tested AOPs | nih.gov |
| 2,6-Dichlorophenol | UV/TiO₂ (pH 4, 1.25 g/L catalyst) | ~100% in 90 min (for 25 mg/L) | scirp.orgscirp.org |
| p-Nitrophenol | Zero-Valent Iron | Effective reduction | researchgate.netdeswater.com |
| 2-Chloro-4-nitrophenol | Fungal Degradation (Caldariomyces fumago) | >50% in 24h | mdpi.com |
This comparative analysis underscores the complexity of predicting the environmental fate of a specific compound like this compound. However, by examining the degradation of structurally related compounds, it is possible to infer the likely transformation pathways and the types of byproducts that may be formed.
Analytical Methodologies for Environmental Monitoring and Trace Detection of 2,6 Dichloro 3 Methyl 4 Nitrophenol
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical first step to isolate 2,6-dichloro-3-methyl-4-nitrophenol from complex sample matrices like water and soil, concentrate it, and remove interfering substances. The choice of extraction technique depends on the sample type, the concentration of the analyte, and the subsequent analytical method.
Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of phenolic compounds from aqueous samples. The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent.
Automated on-line liquid/solid extraction methods have been developed for determining various priority phenols in water. bohrium.com These systems can process significant sample volumes (e.g., 50-100 mL of river water), allowing for the determination of phenols at part-per-trillion levels. bohrium.com For phenolic compounds, sorbents like graphitized carbon black or chemically modified silica (B1680970) are often employed. The selection of the sorbent and eluting solvent is crucial for achieving high recovery rates for this compound.
Table 1: Example SPE Parameters for Phenol (B47542) Analysis
| Parameter | Condition |
|---|---|
| Sorbent Material | Porous Graphitic Carbon |
| Sample Volume | 50 - 100 mL (River Water) |
| Eluent | Methanol |
| Detection Mode | Time-Scheduled Selected Ion Monitoring (SIM) |
| Achieved Detection Limits | 0.1–25 ng/L |
Data derived from a study on 19 priority phenols, demonstrating the potential of the technique for trace analysis. bohrium.com
Liquid-Liquid Extraction (LLE) is a conventional and robust method for extracting organic compounds from aqueous solutions. The technique relies on the differential solubility of the analyte between two immiscible liquids, typically water and an organic solvent. For acidic compounds like nitrophenols, the pH of the aqueous sample is often adjusted to suppress ionization and enhance partitioning into the organic phase.
Recent advancements have led to the development of microextraction techniques that significantly reduce solvent consumption. Dispersive liquid–liquid microextraction (DLLME) is one such method where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution with a large surface area for efficient extraction. bohrium.comresearchgate.net This method has proven effective for various nitrophenols, offering high enrichment factors and low detection limits. bohrium.com LLE coupled with High-Performance Liquid Chromatography (HPLC) has been successfully used to quantify 3-methyl-4-nitrophenol (B363926) in biological samples, demonstrating good precision and extraction recoveries. phmethods.net
Table 2: Comparison of Microextraction Techniques for Nitrophenols
| Technique | Linear Range (µg/L) | Limit of Detection (LOD) (µg/L) | Relative Recovery (%) |
|---|---|---|---|
| SADLLME * | 1–1000 | 0.1 - 2.6 | 93.1 - 103 |
| UDSA-DLLME * | 2–1000 | 0.1 - 2.6 | 90.5 - 107 |
SADLLME: Surfactant-Assisted Dispersive Liquid–Liquid Microextraction; UDSA-DLLME: Up-and-Down-Shaker-Assisted Dispersive Liquid–Liquid Microextraction. Data from a study on four nitrophenols in water samples. bohrium.comresearchgate.net
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing complex environmental samples. It separates the target compound from other components, allowing for its identification and quantification.
HPLC is a versatile and widely used technique for the analysis of nitrophenols, as it can handle compounds with a wide range of polarities and volatilities. phmethods.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). phmethods.netsielc.com
The retention time of this compound would be influenced by the specific mobile phase composition, pH, and column temperature. For instance, in the analysis of the related compound 3-methyl-4-nitrophenol, a retention time of 2.81 minutes was achieved using a C18 column. phmethods.net Detection is commonly performed using a UV-Vis detector, as the nitro-aromatic structure provides strong chromophores. phmethods.net An HPLC-radiometric assay was also developed for the closely related 2,6-dichloro-4-nitrophenol (B181596), indicating the adaptability of HPLC for various detection methods. nih.gov
Table 3: Illustrative HPLC Method Parameters for Phenolic Compounds
| Parameter | Condition |
|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | Kromasil 100-5 C18 (15 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water mixture |
| Detector | UV-Vis Detector |
| Analyte Example | 3-methyl-4-nitrophenol |
| Retention Time | 2.81 minutes |
Data based on a validated method for a related nitrophenol metabolite. phmethods.net
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. While GC offers high resolution, the analysis of polar compounds like nitrophenols can be challenging due to their potential interaction with active sites in the injection port or on the column, which can lead to poor peak shape and reduced sensitivity. researchgate.net
To overcome these issues, derivatization is often employed. This process chemically modifies the analyte to make it more volatile and less polar. For phenols, silylation or acetylation are common derivatization strategies. This approach improves chromatographic performance and detection sensitivity. researchgate.net
Table 4: GC-MS Considerations for Nitrophenol Analysis
| Aspect | Description |
|---|---|
| Challenge | Underivatized nitrophenols can interact with active sites, decreasing GC sensitivity. |
| Solution | Derivatization to increase volatility and reduce polarity. |
| Detector | Mass Spectrometry (MS) provides high selectivity and structural information for confident identification. |
| Carrier Gas | Helium or Hydrogen |
Information derived from studies on GC analysis of nitrophenols. researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. researchgate.net By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures, leading to dramatically faster analysis times, increased resolution, and improved sensitivity. researchgate.net
Table 5: Performance Comparison of HPLC vs. UHPLC for Phenol Separation
| Parameter | HPLC (5 µm particles) | UHPLC (1.9 µm particles) |
|---|---|---|
| Column Dimensions | 150 x 2.1 mm | 100 x 2.1 mm |
| Analysis Time | Longer | Shorter, with no significant loss in resolution |
| Peak Efficiency | Standard | Increased |
| Sensitivity | Standard | Enhanced |
Comparative data based on a study of priority phenols. lcms.cz
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) stands as a powerful and widely used technique for the definitive identification and quantification of this compound. Its high sensitivity and selectivity make it particularly suitable for analyzing complex environmental samples where the target analyte may be present at trace levels. Typically, MS is coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC) to resolve the analyte from other components in the sample matrix before detection.
For related compounds like nitrophenols, LC-MS has been effectively used for their determination in water samples. bohrium.com The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte. While GC-MS may require derivatization to improve the volatility of polar compounds, LC-MS can often analyze them directly.
Single Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM)
To enhance the sensitivity and selectivity of mass spectrometric detection, specific acquisition modes like Single Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) are frequently employed.
Single Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest, rather than scanning the entire mass range. This targeted approach significantly increases the dwell time on the selected ions, leading to a better signal-to-noise ratio and, consequently, lower detection limits. cuni.cz For this compound, characteristic ions in its mass spectrum would be selected for monitoring. For instance, in the mass spectrum of the related compound 2,6-dichloro-4-nitrophenol, the molecular ion at m/z 207 is the most abundant peak, with other significant fragments observed at various lower mass-to-charge ratios. chemicalbook.com A similar approach would be applied to this compound, where its unique molecular ion and fragment ions would be targeted in SIM mode.
Selected Reaction Monitoring (SRM): SRM, also known as Multiple Reaction Monitoring (MRM), offers even greater selectivity than SIM and is performed on tandem mass spectrometers (e.g., triple quadrupole, QqQ). cuni.czwikipedia.org In an SRM experiment, a specific precursor ion (typically the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion resulting from the fragmentation is selected in the second mass analyzer for detection. wikipedia.orgnih.gov This precursor-to-product ion transition is highly specific to the target analyte, effectively filtering out background noise and interferences from the sample matrix. cuni.cznih.gov The high specificity of SRM allows for reliable quantification of target compounds even in complex mixtures. nih.govnih.gov The development of an SRM assay involves the careful selection of unique precursor and product ions for the target compound. nih.govnih.gov
Table 1: Comparison of SIM and SRM Techniques
| Feature | Single Ion Monitoring (SIM) | Selected Reaction Monitoring (SRM) |
|---|---|---|
| Principle | Monitors a few specific ions. cuni.cz | Monitors specific precursor-to-product ion transitions. cuni.czwikipedia.org |
| Instrumentation | Single-stage mass spectrometer. cuni.cz | Tandem mass spectrometer (e.g., QqQ). nih.gov |
| Selectivity | High. cuni.cz | Very High. cuni.cznih.gov |
| Sensitivity | High. cuni.cz | Very High. cuni.cz |
| Application | Quantification of known target compounds. | Targeted quantification in complex matrices. nih.govnih.gov |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. This allows for the determination of the elemental composition of an ion, providing a high degree of confidence in its identification. For this compound, HRMS can distinguish its molecular ion from other ions that may have the same nominal mass but a different elemental formula, thus significantly reducing the possibility of false positives. This is particularly valuable in environmental analysis where a multitude of unknown compounds may be present. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, are often used for this purpose.
Spectrophotometric and Electrochemical Detection Methods
While mass spectrometry offers high selectivity and sensitivity, spectrophotometric and electrochemical methods provide alternative or complementary approaches for the detection of nitrophenolic compounds.
Spectrophotometric Detection: This method is based on the principle that nitrophenols absorb light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The concentration of the analyte can be determined by measuring the absorbance at a specific wavelength. While generally less selective than mass spectrometry, spectrophotometric detection, when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), can be a cost-effective method for routine analysis. For instance, HPLC with UV detection has been used for the analysis of various nitrophenols. cdc.gov
Electrochemical Detection: Electrochemical methods rely on the oxidation or reduction of the target analyte at an electrode surface. scispace.com For nitrophenols, the nitro group is electrochemically active and can be readily reduced, providing the basis for their detection. scispace.comnih.gov Techniques like cyclic voltammetry and differential pulse voltammetry are employed to measure the current response, which is proportional to the concentration of the analyte. nih.govrsc.org Modified electrodes, incorporating materials like graphene or metal nanoparticles, have been developed to enhance the sensitivity and selectivity of electrochemical sensors for nitrophenols. scispace.comnih.govmdpi.com These sensors offer advantages such as portability, low cost, and the potential for in-situ measurements. scispace.com Studies on related compounds like 4-nitrophenol (B140041) and 3-methyl-4-nitrophenol have demonstrated the feasibility of using liquid chromatography with electrochemical detection for their sensitive determination in water samples. nih.govresearchgate.net
Table 2: Performance of Selected Electrochemical Sensors for Nitrophenol Detection
| Electrode Material | Analyte | Detection Limit (μM) | Linear Range (μM) |
|---|---|---|---|
| PDPP–GO/GCE | 4-Nitrophenol | 0.10 nih.gov | 0.5–50 and 50–163 nih.gov |
| AcSCD-AuNPs-MC/GCE | p-Nitrophenol | Not specified, but linear ranges are 0.1–10 and 10–350 rsc.org | 0.1–10 and 10–350 rsc.org |
| Cr-MOF/GCE | p-Nitrophenol | 0.7 mdpi.com | 2–500 mdpi.com |
Isotopic Tracing for Transformation Pathway Elucidation
Isotopic tracing is a powerful tool used to investigate the transformation and degradation pathways of organic compounds in the environment. This technique involves labeling the target molecule, in this case, this compound, with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). The labeled compound is then introduced into a model environmental system (e.g., soil slurry, microbial culture), and its fate is tracked over time.
By analyzing the distribution of the isotope in various transformation products using techniques like LC-MS or GC-MS, it is possible to elucidate the specific biochemical reactions and pathways involved in its degradation. For example, studies on the degradation of related nitrophenolic compounds have utilized these methods to identify metabolites and intermediates. frontiersin.org The use of isotopically labeled internal standards, such as 4-nitrophenol-d4, is also a common practice in quantitative analysis to improve accuracy by correcting for matrix effects and variations in sample preparation. sdu.edu.cn
Mechanistic Ecotoxicology and Structure Activity Relationships of 2,6 Dichloro 3 Methyl 4 Nitrophenol in Environmental Systems
Ecotoxicological Modes of Action in Aquatic Organisms
The toxicity of a chemical is fundamentally linked to its interaction with biological systems at a molecular level. For substituted phenols, the mode of action can range from non-specific disruption of cell membranes (narcosis) to more specific, reactive mechanisms. The presence of chlorine, methyl, and nitro functional groups on the phenol (B47542) ring of 2,6-dichloro-3-methyl-4-nitrophenol suggests the potential for multiple modes of action.
While direct studies on this compound are limited, research on structurally similar compounds provides insight into its likely interactions with biological macromolecules. The metabolism of nitrophenols is a key determinant of their toxicity and represents a direct interaction with cellular enzymes. For instance, studies on the degradation of 3-methyl-4-nitrophenol (B363926) (3M4NP), a close structural analogue, have identified specific enzymatic pathways. In Burkholderia sp. strain SJ98, the degradation of 3M4NP is initiated by a para-nitrophenol (PNP) 4-monooxygenase (PnpA), which catalyzes the initial attack on the molecule. frontiersin.org This is followed by the action of a 1,4-benzoquinone (B44022) reductase (PnpB) on the resulting intermediate. frontiersin.org This demonstrates that the compound can serve as a substrate for, and thereby interact directly with, specific cellular enzymes.
Furthermore, another analogue, 2,6-dichloro-4-nitrophenol (B181596) (DCNP), has been shown to be an alternate-substrate inhibitor of phenolsulfotransferase (PST), an enzyme crucial for detoxification processes. nih.gov Such interactions can disrupt normal metabolic functions. Given the structural similarities, it is plausible that this compound could also interact with and potentially inhibit or be metabolized by various enzymatic systems in aquatic organisms, leading to toxic effects. Research on a related compound, 2,4-dichloro-6-nitrophenol (B1219690), indicates it can cause genotoxicity, developmental toxicity, and endocrine-disrupting effects in aquatic species, highlighting the potential for interaction with critical macromolecules like DNA and hormone receptors. nih.gov
Table 1: Experimentally Determined Ecotoxicity of a Structural Analogue This table presents ecotoxicity data for 3-methyl-4-nitrophenol, an analogue of the target compound.
| Species | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|
| Fish | LC50 | 96 hours | 9.8 | nih.gov |
| Daphnia magna | EC50 | 48 hours | 9.1 | nih.gov |
| Algae | EC50 | 72 hours | 8.6 | nih.gov |
A common mechanism of toxicity for nitroaromatic compounds is the induction of oxidative stress. nih.gov This process occurs when the balance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates is disrupted.
The nitro group (-NO₂) of this compound is electron-withdrawing and can be enzymatically reduced by nitroreductases within an organism's cells. This reduction can be a one-electron process, forming a nitro anion radical. In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion radical (O₂⁻). This process, known as redox cycling, can occur repeatedly, leading to a significant accumulation of superoxide radicals. These radicals can then undergo further reactions to form other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). The resulting excess of ROS can overwhelm the cell's antioxidant defenses (e.g., superoxide dismutase, catalase, glutathione) and cause damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cellular dysfunction and toxicity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. mdpi.com They are essential for environmental hazard assessment, allowing for the prediction of a chemical's toxicity without the need for extensive animal testing. nih.gov
For substituted phenols, QSAR models have demonstrated that toxicity in aquatic organisms is often strongly correlated with the compound's hydrophobicity, typically represented by the n-octanol/water partition coefficient (log Kₒw). nih.govjst.go.jp For many phenols, a baseline narcosis model is applicable, where toxicity increases with increasing hydrophobicity as the chemical more readily partitions into biological membranes.
However, the presence of the electron-withdrawing nitro group and chlorine atoms suggests that this compound may exhibit a more specific, reactive mode of toxicity (polar narcosis or electrophilic reactivity) that is more toxic than predicted by baseline narcosis alone. nih.gov In such cases, QSAR models often incorporate electronic descriptors to account for this enhanced reactivity. For instance, QSARs for phenols and anilines have shown that toxicity is related to both log P (for hydrophobicity) and electronic parameters like the energy of the lowest unoccupied molecular orbital (E_LUMO), which reflects the compound's ability to accept an electron. researchgate.net
By analyzing the structure of this compound, we can infer its likely toxicity relative to its analogues. The addition of two chlorine atoms and a methyl group to the 4-nitrophenol (B140041) backbone significantly increases its molecular weight and is expected to increase its log Kₒw, thereby increasing its baseline toxicity. The strong electron-withdrawing nature of the nitro group and chlorine atoms would also lower the E_LUMO, increasing its potential for electrophilic interactions and oxidative stress, further enhancing its toxicity compared to simpler phenols.
To build robust QSAR models, various molecular descriptors can be calculated using quantum chemistry methods. These descriptors quantify the physicochemical properties of a molecule that govern its behavior and toxicity. For substituted nitrophenols, several descriptors are particularly relevant.
Table 2: Key Quantum Chemical Descriptors for QSAR of Substituted Phenols
| Descriptor | Symbol | Relevance to Ecotoxicity |
|---|---|---|
| Octanol-Water Partition Coefficient | log Kₒw (or log P) | Represents the hydrophobicity of the molecule. It is a key factor in determining the rate of uptake and partitioning into biological membranes, which is fundamental to narcosis-type toxicity. nih.govjst.go.jp |
| Energy of the Lowest Unoccupied Molecular Orbital | E_LUMO | Indicates the propensity of a molecule to act as an electron acceptor (its electrophilicity). A lower E_LUMO value suggests a greater reactivity in toxicological mechanisms involving electron transfer, such as redox cycling. mdpi.comresearchgate.net |
| Acid Dissociation Constant | pKₐ | Determines the degree of ionization of the phenolic hydroxyl group at a given pH. The anionic form is typically more water-soluble and less able to cross biological membranes, making it less toxic than the neutral form. Toxicity of phenols often decreases as pH increases above the pKₐ. jst.go.jp |
| Heat of Formation | ΔH_f | Represents the energy of the molecule relative to its constituent elements. It can be used in QSAR models as an indicator of molecular stability. nih.gov |
These descriptors, calculated for a series of related compounds, can be used to build a mathematical model that predicts the toxicity of new or untested chemicals like this compound.
Bioaccumulation Potential in Environmental Food Webs
Bioaccumulation is the process by which a chemical is absorbed by an organism from its environment and food, resulting in a concentration in the organism's tissues that is greater than in the surrounding medium. stenutz.eu This is a critical consideration in environmental risk assessment, as persistent and bioaccumulative substances can be transferred through the food web (biomagnification), potentially reaching harmful concentrations in higher-level predators.
The primary indicator for a chemical's bioaccumulation potential is its hydrophobicity, measured by the octanol-water partition coefficient (log Kₒw). sfu.ca Chemicals with a high log Kₒw tend to be poorly soluble in water and preferentially partition into the fatty tissues of organisms. While no experimental bioconcentration factor (BCF) or bioaccumulation factor (BAF) data exist for this compound, its potential can be estimated using the log Kₒw values of its closest structural analogues.
Table 3: Log Kₒw Values for this compound Analogues
| Compound | Log Kₒw | Method | Reference |
|---|---|---|---|
| 2,6-Dichloro-4-nitrophenol | 2.94 | Experimental | stenutz.eu |
| 2-Chloro-6-methyl-4-nitrophenol | 2.4 | Calculated (XLogP3) | nih.gov |
The log Kₒw values for these analogues are in the range of approximately 2.4 to 3.0. Regulatory frameworks often use a log Kₒw value greater than 4 or 5 as a trigger for concern regarding bioaccumulation potential. sfu.ca Based on the available data for its analogues, the log Kₒw for this compound is likely to be in a similar range. This suggests that the compound has a low to moderate potential for bioaccumulation in aquatic organisms. It is not expected to significantly biomagnify in food webs to the same extent as highly persistent and hydrophobic compounds like polychlorinated biphenyls (PCBs) or DDT. QSAR models for BCF prediction, which are heavily reliant on log Kₒw, would therefore predict a BCF below the typical thresholds for high bioaccumulation concern. nih.gov
Risk Assessment Methodologies for Environmental Compartments
Predictive Environmental Concentration (PEC) Modeling
Predictive Environmental Concentration (PEC) modeling is a important tool in environmental risk assessment. It estimates the concentration of a chemical expected in different environmental compartments—such as water, soil, and sediment—based on its usage patterns, release rates, and physicochemical properties. ecetoc.orgtaylorandfrancis.com For a compound like this compound, where monitoring data is scarce, PEC modeling provides a crucial first step in quantifying potential exposure levels.
The calculation of PEC values typically involves mathematical models that simulate the distribution and fate of a chemical in the environment. These models consider various environmental parameters and the inherent properties of the substance. Due to the limited direct data for this compound, its physicochemical properties can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, such as those available in the EPI (Estimation Programs Interface) Suite™. epa.govepa.gov These estimations are based on the chemical's structure and provide a scientifically robust basis for the PEC calculations.
The following table outlines the key input parameters for PEC modeling of this compound, with values estimated through QSAR and read-across from structurally similar compounds like other chlorinated nitrophenols.
Table 1: Estimated Physicochemical Properties and Environmental Fate Parameters for this compound Used in PEC Modeling
These estimated parameters are then used in environmental fate models to predict the distribution of the compound. For instance, a Level III fugacity model can predict the partitioning of this compound among air, water, soil, and sediment at a steady state. epa.gov The high estimated Log Kow and Koc values suggest that the compound is likely to partition significantly into soil and sediment, and potentially bioaccumulate in organisms. epa.gov
Ecological Risk Characterization Frameworks
Ecological Risk Characterization integrates the results of exposure assessment (PEC) with ecotoxicological effects data to determine the likelihood of adverse ecological effects. ecetoc.org This is often expressed as a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). taylorandfrancis.comsintef.no
PEC / PNEC = RQ
If the RQ is less than 1, the risk is generally considered to be acceptable. If the RQ is greater than or equal to 1, it indicates a potential for adverse environmental effects, and a more detailed assessment may be required. nih.gov
Derivation of the Predicted No-Effect Concentration (PNEC)
The PNEC is the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. It is derived from ecotoxicity data (e.g., LC50, EC50, or NOEC) by applying an assessment factor (AF). chemsafetypro.comresearchgate.net The magnitude of the assessment factor reflects the uncertainty in extrapolating from laboratory data on a limited number of species to the entire ecosystem. ecetoc.org
Given the absence of specific experimental toxicity data for this compound, QSAR models and read-across approaches are employed to estimate its toxicity to key aquatic organisms representing different trophic levels (algae, invertebrates, and fish). nih.govnih.gov The ECOSAR™ (Ecological Structure Activity Relationships) program within the EPI Suite™ is a valuable tool for this purpose. epa.gov
The following table presents estimated acute toxicity values and the derived PNEC for the aquatic environment.
Table 2: Estimated Ecotoxicity Data and PNEC Derivation for this compound
An assessment factor of 1000 is chosen due to the reliance on estimated acute toxicity data for three trophic levels. ecetoc.orgresearchgate.net This conservative approach accounts for the uncertainties associated with interspecies and intraspecies variability, as well as the extrapolation from acute to chronic effects. The derived PNEC for water is therefore 0.0001 mg/L.
The ecological risk characterization would then involve comparing the PEC values calculated for different environmental compartments with their respective PNEC values. For example, if the PEC for a specific aquatic environment is estimated to be 0.001 mg/L, the resulting RQ of 10 (0.001 mg/L / 0.0001 mg/L) would indicate a significant potential risk to aquatic organisms, warranting further investigation or risk management measures.
Remediation Strategies for 2,6 Dichloro 3 Methyl 4 Nitrophenol Contamination
Bioremediation Technologies
Bioremediation harnesses the metabolic capabilities of microorganisms and plants to degrade or sequester contaminants, offering an environmentally sustainable and cost-effective approach to site cleanup. researchgate.netresearchgate.net
In Situ and Ex Situ Bioremediation Approaches
Bioremediation techniques can be applied in situ (at the contaminated site) or ex situ (involving excavation and treatment elsewhere). mdpi.comvilniustech.lt In situ methods, which include natural attenuation, bioventing, and biosparging, treat contaminants in place, minimizing site disruption. mdpi.com Ex situ techniques, such as biopiles, landfarming, and bioreactors, allow for greater control over environmental conditions to optimize degradation rates but are typically more costly due to excavation and transport. researchgate.netmdpi.com
While no microorganisms have been specifically reported for the degradation of 2,6-dichloro-3-methyl-4-nitrophenol, research on analogous compounds demonstrates significant potential. For instance, the bacterium Cupriavidus sp. CNP-8 is capable of utilizing 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP) as its sole source of carbon and nitrogen. semanticscholar.org This bacterium completely degrades the compound within 35 hours under laboratory conditions, proceeding through oxidative denitration and dechlorination. semanticscholar.org Similarly, Burkholderia sp. strain SJ98 has been shown to degrade 3-methyl-4-nitrophenol (B363926) (3M4NP), utilizing enzymes that are also active against other chloro- and methyl-substituted nitrophenols. nih.gov The existence of such microbial pathways suggests that bacteria with the ability to degrade this compound likely exist and could be applied in either in situ or ex situ bioremediation frameworks. semanticscholar.orgnih.gov
Bioaugmentation and Biostimulation Strategies
To enhance the rate and extent of bioremediation, two primary strategies are employed: bioaugmentation and biostimulation. researchgate.net Bioaugmentation involves introducing specific, pre-cultured microorganisms with known degradative capabilities to a contaminated site. nih.govnih.gov Biostimulation, conversely, involves modifying the environment by adding nutrients, electron acceptors (like oxygen), or other amendments to stimulate the growth and activity of indigenous contaminant-degrading microorganisms. mdpi.comnih.gov
A combination of these strategies often yields the best results. For example, in the bioremediation of dichloroethenes, combining biostimulation with bioaugmentation resulted in 14-18% higher degradation than when either strategy was used alone. researchgate.net For a site contaminated with this compound, bioaugmentation could involve introducing a specialized strain like Cupriavidus sp. CNP-8, which is effective against the closely related 2,6-DCNP. semanticscholar.org Biostimulation might involve adding nutrients to the soil or water to encourage the growth of native bacteria that may have the potential to degrade the target compound. nih.gov Laboratory-scale studies on other nitrophenols have demonstrated that bioaugmentation can successfully remediate contaminated soil. acs.org
Phytoremediation Potential
Phytoremediation is an in situ remediation technology that uses plants to remove, degrade, or contain environmental contaminants. mdpi.com Different phytoremediation mechanisms include:
Phytoextraction: Plants absorb contaminants through their roots and store them in their biomass.
Phytodegradation: Plants metabolize contaminants internally.
Rhizodegradation: Plant roots release substances that support microbial activity in the soil, which in turn enhances the degradation of contaminants. mdpi.com
There is no specific research available on the phytoremediation of this compound. However, the general principles of phytoremediation suggest it could be a viable, low-cost option for large areas with low to moderate levels of contamination. The effectiveness would depend on identifying plant species capable of tolerating and accumulating or degrading the compound.
Advanced Chemical and Physical Treatment Processes
For contaminants that are resistant to biodegradation or present at high concentrations, advanced chemical and physical treatment processes offer powerful alternatives, particularly for water treatment.
Advanced Oxidation Processes (AOPs) for Water Treatment
Advanced Oxidation Processes (AOPs) are a suite of technologies characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can mineralize a wide range of recalcitrant organic pollutants. mdpi.commdpi.com Common AOPs include ozonation (O₃), UV/hydrogen peroxide (H₂O₂), and Fenton (Fe²⁺/H₂O₂) processes. mdpi.comresearchgate.net
Studies on the degradation of 4-chloro-2-nitrophenol (B165678) (4C-2-NP), a structurally similar compound, provide insight into the potential efficacy of AOPs. A comparative assessment demonstrated that the UV/Fenton process was the most effective for the mineralization of 4C-2-NP. nih.gov The degradation efficiency of various AOPs for 4C-2-NP followed the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV alone. nih.gov This indicates that combination processes that generate a high yield of hydroxyl radicals are most effective for breaking down chlorinated nitrophenolic structures.
Table 1: Comparison of Advanced Oxidation Processes for the Degradation of 4-chloro-2-nitrophenol Data derived from a study on the analogous compound 4-chloro-2-nitrophenol. nih.gov
| Treatment Process | COD Reduction (%) | Compound Reduction (%) | Rate Constant (K) (min⁻¹) |
|---|---|---|---|
| UV/Fenton | 78 | 99 | 0.045 |
| UV/TiO₂ | 69 | 95 | 0.024 |
| UV/H₂O₂ | 62 | 92 | 0.019 |
| Fenton | 55 | 88 | 0.015 |
| H₂O₂ | 32 | 60 | 0.005 |
| UV | 10 | 25 | 0.002 |
Adsorption-Based Removal using Novel Sorbents
Adsorption is a physical process where contaminants are removed from water by binding to the surface of a solid material, or adsorbent. researchgate.net Recent research has focused on developing novel, low-cost adsorbents from waste materials. Biochar and hydrochar, carbon-rich materials produced from the pyrolysis or hydrothermal carbonization of biomass, have shown significant promise for adsorbing organic pollutants. researchgate.net
While direct adsorption data for this compound is unavailable, studies on other nitrophenols highlight the potential of these materials. For example, hydrochar derived from avocado seeds demonstrated a high adsorption capacity for 2-nitrophenol. researchgate.net The mechanism of adsorption often involves a combination of electrostatic interactions and surface diffusion. researchgate.net The effectiveness of these novel sorbents suggests they could be a viable technology for treating water contaminated with this compound. researchgate.net
Table 2: Adsorption Capacities of Novel Sorbents for 2-Nitrophenol Data derived from a study on the analogous compound 2-nitrophenol. researchgate.net
| Adsorbent Material | Precursor Material | Maximum Adsorption Capacity (mg/g) |
|---|---|---|
| Biochar (LDH/bone-based) | Bone | 761 |
| Hydrochar | Avocado Seed | 562 |
Membrane Separation Techniques
Membrane separation technologies have emerged as effective and environmentally friendly methods for the removal of organic pollutants, including nitrophenols, from aqueous solutions. nih.govresearchgate.netmdpi.com These techniques are valued for their potential for high removal efficiency and cost-effectiveness. nih.gov While specific research on the membrane separation of this compound is not extensively documented in the provided search results, studies on structurally similar nitrophenolic compounds demonstrate the viability of these methods.
Different membrane processes, such as nanofiltration (NF), emulsion liquid membranes (ELM), and colloidal ultrafiltration, have been investigated for nitrophenol remediation. nih.govresearchgate.netsciencegate.app
Nanofiltration (NF) has been successfully applied for the removal of compounds like 4-nitrophenol (B140041). For instance, blend nanofiltration membranes composed of polyphenylsulfone (PPSU) and polyethersulfone (PES) have demonstrated high retention and permeation characteristics. nih.gov Under optimal operating conditions, these membranes achieved approximately 99% removal of 4-nitrophenol. nih.gov The effectiveness of NF membranes is often linked to both size and charge exclusion mechanisms, with performance influenced by factors like the pH of the feed solution. nih.gov
Emulsion Liquid Membrane (ELM) systems offer another promising route for nitrophenol removal. This technique has been used for the extraction and separation of 4-nitrophenol from aqueous solutions. researchgate.net The process involves an organic diluent, an emulsifying agent, and a stripping agent, which facilitates the transport of the pollutant from the external phase into the internal stripping phase. researchgate.net
Colloidal Ultrafiltration combined with adsorption on polymeric nanoparticles is another advanced method. This process has been studied for the separation of o-nitrophenol, m-nitrophenol, and p-nitrophenol. sciencegate.app The retention of nitrophenols in this system is dependent on their specific nature and the pH of the feed solution, with polysulfone-based nanoparticles showing good results. sciencegate.app
The table below summarizes research findings on the application of various membrane techniques for the removal of different nitrophenol compounds.
| Compound | Membrane Type | Technology | Key Findings | Removal Efficiency | Reference |
| 4-Nitrophenol | Polyphenylsulfone (PPSU) / Polyethersulfone (PES) | Nanofiltration (NF) | Optimized pH and initial feed solution concentration are crucial for performance. | ~99% | nih.gov |
| 4-Nitrophenol | Kerosene, Sorbitan monooleate, Sodium hydroxide (B78521) | Emulsion Liquid Membrane (ELM) | Effective for removal from aqueous solutions using a facilitated transport mechanism. | Not specified | researchgate.net |
| o-Nitrophenol, m-Nitrophenol, p-Nitrophenol | Polysulfone nanoparticles (NP-PSf) | Colloidal Ultrafiltration | Rejection of o-nitrophenol was superior to the other two isomers. | Not specified | sciencegate.app |
| Mono and Di-nitrophenols | Sulfonated polyetheretherketone (SPEEK) on polypropylene (B1209903) capillaries | Composite Membrane | Mono-nitrophenols transfer much faster than di-nitrophenols. | Not specified | researchgate.net |
Electrochemical Treatment Technologies
Electrochemical technologies present a robust alternative for the degradation of persistent organic pollutants like nitrophenols. These methods can transform toxic compounds into less harmful or completely mineralized products such as CO2 and H2O. researchgate.net While direct research on the electrochemical treatment of this compound is limited in the provided results, extensive studies on related nitrophenols, particularly 4-nitrophenol (p-nitrophenol), highlight the potential of these techniques. mdpi.comresearchgate.net
Key electrochemical processes for nitrophenol degradation include cathode reduction, electro-Fenton, and electrochemical oxidation.
Cathode Reduction and Electro-Fenton: These methods have been studied for the degradation of various nitrophenols. In the electro-Fenton process, the degradation of 4-nitrophenol was significantly enhanced by aeration and the presence of Fe2+ ions, leading to over 98% removal. The degradation pathway in the electro-Fenton process is proposed to be cathode reduction followed by oxidation by hydroxyl radicals. This process has been shown to eliminate toxicity and improve the biodegradability of the treated water.
Electrochemical Reduction: The direct electrochemical reduction of 4-nitrophenol has been explored as a method to transform it into the less toxic compound 4-aminophenol (B1666318) with minimal by-products. mdpi.com The efficiency of this process is highly dependent on parameters such as the electrode material (with gold and silver showing high electrocatalytic activity), pH, temperature, and applied potential. mdpi.com
Electrochemical Oxidation: This process typically involves the generation of powerful oxidizing species on the anode surface. The oxidation of p-nitrophenol on modified lead dioxide (PbO2) anodes has been investigated. researchgate.net The mechanism often proceeds through the formation of intermediates with a quinoid structure, followed by the opening of the aromatic ring to form aliphatic products, and ideally, complete mineralization. researchgate.net The composition of the electrode material, such as doping with bismuth, can significantly enhance the degradation rate. researchgate.net
The table below presents findings from research on the electrochemical treatment of various nitrophenols.
| Compound | Technology | Electrode Material | Key Findings | Degradation/Removal Efficiency | Reference |
| 4-Nitrophenol (4-NP) | Cathode Reduction & Electro-Fenton | Graphite cathode, Pt anode | Electro-Fenton process showed faster degradation and improved biodegradability. | >98% removal of 4-NP | |
| 4-Nitrophenol (4-NP) | Electrochemical Reduction | Gold and Silver | Cleanly transforms 4-nitrophenol to 4-aminophenol; efficiency depends on pH, temperature, and potential. | Not specified | mdpi.com |
| p-Nitrophenol (PNP) | Electrochemical Degradation | Stainless steel cathode, Ti/Pt anode | 92% of PNP was removed in an undivided cell. | 92% removal of PNP, 22% TOC removal | researchgate.net |
| p-Nitrophenol | Electrochemical Oxidation | Modified Lead Dioxide (PbO2) anodes | Degradation occurs via formation of p-benzoquinone; electrode modification with bismuth increases the rate constant. | Not specified | researchgate.net |
Conclusion and Future Research Directions
Summary of Current Academic Knowledge on 2,6-Dichloro-3-methyl-4-nitrophenol
The current body of academic and scientific literature on this compound is sparse. The primary focus of existing research has been on its chemical synthesis. Commercial suppliers list the compound, indicating its availability for research and industrial purposes, though often without accompanying analytical data.
Identification of Knowledge Gaps in its Chemical and Environmental Research
The most significant takeaway from a review of the available information is the substantial lack of data regarding the environmental profile of this compound. Key knowledge gaps include:
Environmental Persistence and Fate: There is no published research on how this compound behaves in different environmental compartments such as soil, water, and air. Its potential for bioaccumulation, abiotic degradation (e.g., photolysis), and transport is unknown.
Toxicity and Ecotoxicity: The toxicological profile of this compound for various organisms, including microbes, aquatic life, and plants, has not been characterized.
Biodegradation Potential: Crucially, there are no studies that have investigated the microbial degradation of this specific compound. It is unknown whether microorganisms can utilize it as a source of carbon and nitrogen, or if it is recalcitrant to biological breakdown.
Emerging Research Avenues and Methodological Innovations
The absence of data on this compound presents a clear opportunity for new research initiatives. Modern analytical and biological techniques offer powerful tools to bridge these knowledge gaps.
Integration of Omics Technologies in Biodegradation Studies
Should microorganisms capable of degrading this compound be isolated, the application of "omics" technologies would be a pivotal next step. Genomics, transcriptomics, proteomics, and metabolomics could provide a comprehensive understanding of the biodegradation pathways. For example, in studies of the related compound 3-methyl-4-nitrophenol (B363926), the pnpABA1CDEF gene cluster, also involved in para-nitrophenol and 2-chloro-4-nitrophenol (B164951) catabolism, was found to be responsible for its degradation in Burkholderia sp. strain SJ98. nih.govfrontiersin.org A similar approach could elucidate the genetic and enzymatic machinery responsible for the breakdown of this compound.
Advanced Computational Approaches for Complex Environmental Fate Prediction
In the absence of empirical data, advanced computational models can offer initial predictions of the environmental fate and toxicity of this compound. Quantitative Structure-Activity Relationship (QSAR) models can estimate properties such as water solubility, soil adsorption coefficient (Koc), and potential for bioaccumulation based on the molecule's structure. These predictive tools can help prioritize research efforts and guide the design of experimental studies.
Broader Implications for Environmental Science and Sustainable Chemistry
The study of halogenated and nitrated phenols, such as this compound, has broader implications for environmental science and the principles of sustainable chemistry. These compounds are often associated with industrial processes and can be persistent environmental pollutants. Understanding the complete life cycle of such chemicals, from synthesis to their ultimate environmental fate, is crucial for developing greener chemical alternatives and effective bioremediation strategies.
Research into the biodegradation of compounds like this compound could lead to the discovery of novel enzymes and microbial pathways with potential applications in treating contaminated sites. For instance, the study of 2,6-dichloro-4-nitrophenol (B181596) degradation by a Cupriavidus strain revealed a specific gene cluster (hnp) involved in its catabolism. semanticscholar.org Such discoveries contribute to the growing toolbox for environmental biotechnology.
Collaborative Research Imperatives
Addressing the significant knowledge gaps for this compound necessitates a collaborative research approach. This should involve:
Academia: To conduct fundamental research on its chemical properties, environmental fate, and biodegradation.
Industry: To provide information on its production, uses, and potential environmental release, and to support the development of more sustainable alternatives.
Regulatory Agencies: To assess the potential risks associated with this and similar compounds and to establish guidelines for their safe use and disposal.
A concerted effort is required to move this compound from a state of relative obscurity to a compound with a well-characterized chemical and environmental profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for obtaining high-purity 2,6-dichloro-3-methyl-4-nitrophenol?
- Methodological Answer: Synthesis typically involves nitration and halogenation of phenolic precursors. Key steps include controlling reaction temperature to prevent decomposition (melting point: ~126°C, decomposition observed ). Purification via recrystallization in methanol is recommended due to its high solubility in polar solvents like methanol . For custom synthesis, intermediates such as dichlorinated nitroanisoles or pyridine derivatives may be used .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to confirm the structural integrity of synthesized this compound?
- Methodological Answer:
- NMR : Analyze aromatic proton environments (e.g., deshielded protons near nitro and chloro groups).
- IR : Confirm nitro (1520–1350 cm⁻¹) and hydroxyl (broad ~3300 cm⁻¹) stretches.
- MS : Molecular ion peaks at m/z ~235 (C₇H₄Cl₂NO₃) with fragmentation patterns reflecting Cl and NO₂ loss .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer: Store in airtight, light-resistant containers at 0–6°C to prevent photodegradation and thermal decomposition. Monitor for color changes (light orange to green indicates degradation) .
Advanced Research Questions
Q. How can discrepancies in toxicokinetic data for nitrophenol derivatives (e.g., absorption, metabolism) be systematically addressed?
- Methodological Answer: Conduct interspecies comparative studies using isotopically labeled analogs (e.g., deuterated 4-nitrophenol ). Validate findings with in vitro hepatic microsomal assays to identify species-specific metabolic pathways (e.g., cytochrome P450 involvement) . Address contradictions by standardizing exposure routes (oral vs. dermal) and biomarkers (e.g., urinary nitro metabolites) .
Q. What mechanistic insights explain the selective toxicity of this compound compared to other nitrophenols?
- Methodological Answer: Investigate electrophilic reactivity using density-functional theory (DFT) to model nitro-group interactions with biomolecules (e.g., hemoglobin oxidation ). Compare redox potentials and resonance stabilization of the compound with analogs like 4-nitrophenol .
Q. How can advanced chromatographic methods (e.g., HPLC-MS/MS) be optimized for detecting trace environmental residues of this compound?
- Methodological Answer: Use reverse-phase C18 columns with mobile phases buffered at pH 4.8–7.6 to enhance retention and sensitivity. Calibrate with deuterated internal standards (e.g., 4-nitrophenol-d4 ). Validate limits of detection (LOD) below 1 ppb via spiked environmental matrices .
Q. What strategies resolve contradictions in data on placental transfer and fetal toxicity of nitrophenols?
- Methodological Answer: Employ ex vivo placental perfusion models to quantify compound transfer rates. Pair with metabolomic profiling of fetal tissues to assess nitro-reductase activity and adduct formation .
Data Analysis and Reproducibility
Q. How should researchers address variability in reported melting points and solubility profiles across studies?
- Methodological Answer: Standardize purity assessments via titration (>99% purity ) and differential scanning calorimetry (DSC). Cross-reference with PubChem or ECHA databases for validated physicochemical data .
Q. What frameworks support open-data sharing while ensuring compliance with ethical guidelines in toxicological studies?
- Methodological Answer: Use anonymized datasets with metadata tags (e.g., FAIR principles) and deposit in repositories like the European Open Science Cloud. Include detailed exposure protocols to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
